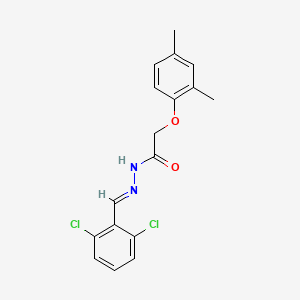

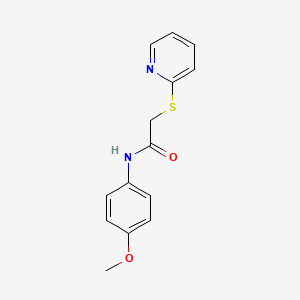

![molecular formula C16H15ClN2S B5548843 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods, including condensation reactions, cyclization, and substitutions. One method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions to form benzimidazole cores, followed by further functionalization to introduce substituents like chlorobenzyl and methyl groups (Demet Gürbüz et al., 2016). Another approach uses halogenated intermediates, allowing for the introduction of sulfur-containing side chains through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These analyses reveal details about bond lengths, bond angles, and the overall geometry of the molecule, including torsion angles between the benzimidazole core and substituted groups (N. T. Abdel Ghani & A. Mansour, 2012). Computational methods like DFT are also employed to predict the electronic structure and stability of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction or modification of functional groups. The presence of electron-withdrawing or donating substituents significantly influences their reactivity. For example, chloro and methyl groups affect the electron density on the benzimidazole ring, thereby altering its reactivity towards different reagents (Gunaganti Naresh et al., 2014).

科学的研究の応用

Synthesis and Biological Activity

Benzimidazole derivatives, including 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole, are known for their wide range of biological activities. These compounds have been synthesized and evaluated for their potential in treating microbial infections and tumor inhibition. Their biological evaluation as clinical drugs demonstrates promising results against pathogenic bacteria and tumor cells, showcasing their versatility in medical applications beyond traditional uses (Khalifa et al., 2018).

Agricultural Applications

In the agricultural sector, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release, offering innovative solutions for the prevention and control of fungal diseases in plants. These carrier systems modify the release profiles of fungicides, reduce environmental toxicity, and improve efficacy against plant pathogens, suggesting potential agricultural applications for related benzimidazole derivatives (Campos et al., 2015).

Anticancer Properties

The cytotoxicity and antiproliferative effects of benzimidazole derivatives have been explored in various studies. These compounds exhibit significant activity against cancer cell lines, including lung carcinoma and glioma cells, highlighting their potential as antitumor agents. The exploration of benzimidazole derivatives in cancer research opens avenues for developing new therapeutic agents with improved anticancer properties (Yurttaş, Demirayak, & Çiftçi, 2015).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have shown a high degree of antibacterial and antifungal activity, comparable to established treatments like sulfamethoxazole and Norfloxacin. Their ability to combat a range of pathogens, including Escherichia coli and Staphylococcus aureus, positions them as potential candidates for developing new antimicrobial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Corrosion Inhibition

The application of benzimidazole derivatives in corrosion inhibition has been documented, particularly in protecting iron surfaces in acidic environments. These compounds adsorb onto the metal surface, reducing corrosion through physical and chemical interactions. This suggests their utility in industrial processes where corrosion resistance is critical, offering a pathway to more durable and longer-lasting materials (Khaled, 2003).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-10-6-14-15(7-11(10)2)19-16(18-14)20-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBRPJRFQLXNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)